molecular formula C11H14O3 B1359866 Ethyl 3-hydroxy-3-phenylpropanoate CAS No. 5764-85-2

Ethyl 3-hydroxy-3-phenylpropanoate

Cat. No.: B1359866
CAS No.: 5764-85-2
M. Wt: 194.23 g/mol
InChI Key: DVIBDQWVFHDBOP-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-phenylpropanoate is a volatile flavor compound . It is used as an active pharmaceutical ingredient intermediate and in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases .


Synthesis Analysis

Various yeast strains have been examined for the microbial reduction of ethyl-3-oxo-3-phenylpropanoate (OPPE) to ethyl- (S)-3-hydroxy-3-phenylpropanoate (S-HPPE), which is the chiral intermediate for the synthesis of a serotonin uptake inhibitor, Fluoxetine . A useful method for chlorination of alcohols under mild and neutral conditions has been described, where even an acid-sensitive hydroxy ester (this compound) is cleanly converted into the desired chloride .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is an ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 194.23 . The storage temperature is at room temperature .

Scientific Research Applications

Ultrasound-Enhanced Enzymatic Hydrolysis

Ultrasound in Enzymatic Hydrolysis Ethyl 3-hydroxy-3-phenylpropanoate has been investigated for its role in enzymatic hydrolysis processes. Research demonstrated that using an ultrasound bath can significantly reduce the reaction time required for the enzymatic hydrolysis of this compound without impacting the yield or enantiomeric excess of the reaction products. This finding suggests potential applications in speeding up enzymatic reactions in various industrial processes (Ribeiro et al., 2001).

Chemo-Enzymatic Synthesis

Synthesis of Optically Pure Compounds this compound has been used in the chemical synthesis of racemic substrates like (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation for the S-isomer of the substrate. This compound acts as a potential progenitor for the synthesis of optically pure compounds, such as tomoxetine hydrochloride and fluoxetine hydrochloride, which are notable antidepressant drugs. The research into optimizing reaction conditions, such as temperature, pH, and solvents, emphasizes the compound's importance in producing chiral molecules for pharmaceutical applications (Zhao et al., 2014).

Multi-Component Reaction Synthesis

Synthesis of 4H-Isoxazol-5-ones this compound has been involved in the synthesis of 4H-isoxazol-5-ones through a one-pot three-component reaction. The process, catalyzed by boric acid in an aqueous medium, exemplifies a green and efficient method, highlighting the compound's utility in synthesizing nitrogen-containing heterocycles, which have broad applications in pharmaceuticals and agrochemicals (Kiyani & Ghorbani, 2015)

Enzymatic Synthesis and Resolution

Biocatalytic Strategies for Taxol Precursor this compound has been used in biocatalytic strategies to produce enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a protected phenylisoserine and a key chiral side chain of the anticancer drug Taxol. The compound's role in asymmetric reduction using transition metal–diphoshine complexes or whole cells of non-conventional yeasts illustrates its potential in the synthesis of high-value pharmaceutical ingredients (Rimoldi et al., 2011).

Asymmetric Synthesis of β-Hydroxy Acid Additionally, this compound has been a substrate in the chemo-enzymatic preparation of chiral β-hydroxy acid. The use of Porcine pancreas lipase as a biocatalyst to prepare the S-isomer of the substrate underlines the compound's role in producing optically active intermediates for pharmaceutical synthesis (Zhao et al., 2014).

Safety and Hazards

Ethyl 3-hydroxy-3-phenylpropanoate has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxy-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the synthesis of optically active compounds. It interacts with enzymes such as porcine pancreas lipase and pseudomonas cepacia lipase, which are used as biocatalysts in the resolution of racemic mixtures . These enzymes catalyze the hydrolysis of this compound, leading to the formation of optically pure stereoisomers. The interactions between this compound and these enzymes are crucial for the production of chiral compounds used in pharmaceuticals and other industries.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in cellular function. For example, the compound can modulate the activity of lipases, which play a role in lipid metabolism and energy production . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a substrate for lipases, leading to the hydrolysis of the ester bond and the formation of the corresponding acid and alcohol . This reaction is essential for the resolution of racemic mixtures and the production of optically active compounds. Additionally, this compound may inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, particularly when used in in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in gene expression . Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response. It is essential to carefully control the dosage of this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and energy production. It interacts with enzymes such as lipases, which catalyze the hydrolysis of the ester bond, leading to the formation of fatty acids and alcohols . These products can then enter other metabolic pathways, such as beta-oxidation and the citric acid cycle, contributing to energy production and cellular metabolism. The compound may also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in biochemical reactions. Additionally, the compound’s accumulation in certain tissues may affect its overall impact on cellular function and metabolism.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, thereby affecting its role in metabolic pathways and cellular processes.

Properties

IUPAC Name

ethyl 3-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBDQWVFHDBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052239
Record name Ethyl 3-hydroxy-3-phenylpropionate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5764-85-2
Record name Ethyl β-hydroxybenzenepropanoate
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Record name Ethyl 3-phenylhydracrylate, (+/-)-
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Record name Ethyl 3-hydroxy-3-phenylpropanoate
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Record name Benzenepropanoic acid, .beta.-hydroxy-, ethyl ester
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Record name Ethyl 3-hydroxy-3-phenylpropionate
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Record name Ethyl 3-hydroxy-3-phenylpropionate
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Record name ETHYL 3-PHENYLHYDRACRYLATE, (±)-
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 3.96 g (6.50 mmol, 0.65 equivalent (equivalent relative to a carbonyl compound as a starting raw material; the same, hereinafter)) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.06 g (10 mmol) of benzaldehyde in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 0˜5° C. for 3 hours. 25 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.76 g of the desired product (yield 91%).
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Yield
91%

Synthesis routes and methods III

Procedure details

The mixture of 5.0 g (25.7 mmol) of ethyl 3-phenyl-3-hydroxypropionate, 1.83 g (13 mmol) of vinyl caproate and 1.0 g of lipase PS was stirred at room temperature for 35 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.2 g (>99%ee) of (-)-ethyl 3-phenyl-3-hydroxypropionate and 4.1 g (about 90%ee) of (+)-ethyl 3-phenyl-3-hexanoyloxypropionate.
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Synthesis routes and methods IV

Procedure details

Ethyl benzoylacetate (1) (19.21 g; 0.10 mol) was dissolved in 95% ethanol (100 mL) in a pressure bottle. The bottle was purged with nitrogen and 5% palladium on carbon (960 mg; 5 weight %) was added. The vessel was placed under 45 psi H2 and shaken on a Parr apparatus for 14 hours, at which time H2 uptake had halted and thin layer chromatographic analysis indicated (1) was present. The reaction mixture was suction-filtered through Celite with a top sand layer (to prevent channels) and eluted with ether to remove the catalyst. The filtrate was concentrated to afford (2), racemic ethyl 3-phenyl-3-hydroxypropionate (19.17 g; 99%) which was pure by tlc and 1H nmr analysis. 1H nmr (300 MHz, CDCl3): 7.4-7.2 (5H, m); 5.130(1H,dd,J=4.36, 8.48 Hz); 4.178 (2H, q, J=7.17 Hz); 3.2(1H, br s); 2 764(1H, dd, J=8.58, 16.30 Hz); 2.691 (1H, dd, J=4.33, 16.33 Hz); 1.259(3H, t, J=7.17 Hz). IR (neat film, cm-1) 3450 (s,b); 1720(s); 1605(w). EIMS (m/e): 194 (M+); 165 (2%, M+ - Et); 149 (5%, M+ -EtO).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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